Bay-R 1005

Description

Properties

CAS No. |

113467-48-4 |

|---|---|

Molecular Formula |

C41H81N3O6 |

Molecular Weight |

712.1 g/mol |

IUPAC Name |

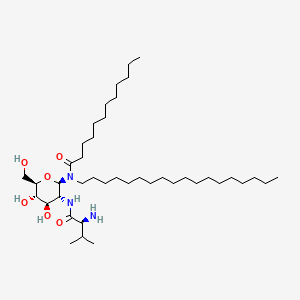

N-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-N-octadecyldodecanamide |

InChI |

InChI=1S/C41H81N3O6/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-44(35(46)30-28-26-24-22-14-12-10-8-6-2)41-37(43-40(49)36(42)33(3)4)39(48)38(47)34(32-45)50-41/h33-34,36-39,41,45,47-48H,5-32,42H2,1-4H3,(H,43,49)/t34-,36+,37-,38-,39-,41-/m1/s1 |

InChI Key |

GXERNIKGQVAWMB-YAUDAOCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)[C@H](C(C)C)N)C(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C1C(C(C(C(O1)CO)O)O)NC(=O)C(C(C)C)N)C(=O)CCCCCCCCCCC |

Synonyms |

Bay R-1005 Bay-R 1005 |

Origin of Product |

United States |

Foundational & Exploratory

Bay-R 1005: A Technical Guide to its Modulation of Antibody Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-R 1005 is a synthetic glycolipid analogue identified as a potent immunoenhancing agent with the capacity to modulate antibody synthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its role as a vaccine adjuvant and its putative mechanism of action. The document summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the key signaling pathways likely involved in its immunomodulatory effects. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development who are interested in the application of synthetic adjuvants to enhance humoral immunity.

Introduction

The development of effective vaccines is a cornerstone of modern medicine. A critical component of many successful vaccines is the inclusion of adjuvants, substances that enhance the magnitude and durability of the immune response to a co-administered antigen. This compound, a synthetic glycolipid analogue (GLA), has emerged as a promising adjuvant candidate due to its demonstrated ability to increase antibody production.[1] This document will delve into the technical details of this compound, providing a structured overview of its effects on antibody synthesis, the experimental methods used to evaluate its efficacy, and the molecular pathways it is believed to activate.

Chemical Properties

-

Chemical Name: N-(2-deoxy-2-L-leucylamino-B-D-glucopyranosyl)-N-octadecyldodecanamide acetate

-

Molecular Formula: C44H87N3O8

-

Molecular Weight: 786.18 g/mol

-

CAS Number: 294664-93-0

Modulation of Antibody Synthesis: Quantitative Data

Preclinical studies have demonstrated the efficacy of this compound as a vaccine adjuvant, showing a significant enhancement of antibody responses to various antigens. The following tables summarize the key findings from these studies.

Table 1: Adjuvant Effect of this compound on Influenza Virus Vaccine in Mice

| Adjuvant Group | Antigen | Primary Antibody Response (Anti-HA Titer) | Secondary Antibody Response (Anti-HA Titer) | Functional Antibody Response (Hemagglutination Inhibition) | Functional Antibody Response (Virus Neutralization) |

| PBS (Control) | Split Influenza Vaccine | Low | Low | Low | Low |

| Alum | Split Influenza Vaccine | Moderate | Moderate | Moderate | Moderate |

| This compound | Split Influenza Vaccine | High | High | High | High |

| This compound + Alum | Split Influenza Vaccine | Highest | Highest | Highest | Highest |

Data is qualitatively summarized from descriptive reports in patent literature. Specific numerical values for antibody titers were not available in the public domain.

Table 2: Adjuvant Effect of this compound on Pertussis Toxoid Vaccine in Guinea Pigs

| Adjuvant Group | Antigen | Anti-PT Antibody Titer | Toxin Neutralizing Antibody Titer |

| Alum | Glutaraldehyde-inactivated Pertussis Toxoid | Moderate | Moderate |

| This compound | Glutaraldehyde-inactivated Pertussis Toxoid | High | High |

| This compound + Alum | Glutaraldehyde-inactivated Pertussis Toxoid | Synergistic (Highest) | Synergistic (Highest) |

Data is qualitatively summarized from descriptive reports in patent literature. The combination of this compound and alum resulted in a synergistic enhancement of the immune response.

Putative Mechanism of Action: TLR4 Signaling in B-Lymphocytes

While the precise molecular interactions of this compound are not fully elucidated, its structural similarity to other synthetic glycolipid adjuvants strongly suggests that it functions as a Toll-like receptor 4 (TLR4) agonist. TLR4, expressed on the surface of B-lymphocytes, is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from gram-negative bacteria. Activation of TLR4 in B-cells initiates a signaling cascade that promotes their proliferation, differentiation, and ultimately, antibody production.

The signaling pathway downstream of TLR4 activation in B-cells is complex and involves two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).

Signaling Pathway Diagram

Caption: Putative TLR4 signaling pathway in B-lymphocytes activated by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the immunomodulatory effects of adjuvants like this compound. These are based on standard immunological techniques and should be optimized for specific experimental conditions.

In Vivo Adjuvant Efficacy Study

Caption: General workflow for an in vivo study to evaluate the adjuvant efficacy of this compound.

Methodology:

-

Animal Models: BALB/c mice or Hartley guinea pigs are commonly used. Animals are divided into control and experimental groups.

-

Vaccine Formulation: The antigen of interest (e.g., influenza hemagglutinin, pertussis toxoid) is formulated with PBS (control), alum, this compound, or a combination of this compound and alum.

-

Immunization Schedule: Animals receive a primary immunization, typically via intramuscular or subcutaneous injection, followed by one or more booster immunizations at specified intervals (e.g., 2-3 weeks apart).

-

Serum Collection: Blood samples are collected prior to the first immunization (pre-bleed) and at various time points post-immunization to assess the kinetics of the antibody response.

-

Antibody Titer Measurement (ELISA):

-

ELISA plates are coated with the specific antigen.

-

Plates are blocked to prevent non-specific binding.

-

Serially diluted serum samples are added to the wells.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype (e.g., mouse IgG) is added.

-

A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal.

-

-

Functional Antibody Assays:

-

Neutralization Assay: The ability of the serum antibodies to inhibit the infectivity or toxic activity of the pathogen or toxin is measured.

-

Hemagglutination Inhibition (HAI) Assay (for influenza): The ability of serum antibodies to prevent the agglutination of red blood cells by the influenza virus is quantified.

-

In Vitro B-Cell Proliferation Assay

Caption: Workflow for an in vitro B-cell proliferation assay.

Methodology:

-

B-Cell Isolation: B-lymphocytes are isolated from the spleens or peripheral blood of mice or human donors using techniques such as magnetic-activated cell sorting (MACS) with CD19 or B220 microbeads.

-

Cell Culture: Isolated B-cells are cultured in appropriate media in 96-well plates.

-

Stimulation: Cells are treated with media alone (negative control), a known B-cell mitogen like LPS (positive control), or varying concentrations of this compound.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for proliferation.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures for the final 16-24 hours of incubation. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.

-

BrdU Incorporation: A non-radioactive alternative, 5-bromo-2'-deoxyuridine (BrdU), is added to the cultures. Incorporated BrdU is detected using an anti-BrdU antibody in an ELISA format.

-

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on B-cell proliferation.

Conclusion

This compound is a synthetic glycolipid analogue that demonstrates significant potential as a vaccine adjuvant by enhancing antibody synthesis. Preclinical evidence suggests that its immunoenhancing properties are particularly effective when used in combination with other adjuvants like alum. The likely mechanism of action involves the activation of TLR4 on B-lymphocytes, leading to the initiation of downstream signaling cascades that promote B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells. Further research is warranted to fully elucidate the quantitative dose-response relationships, the precise molecular interactions with TLR4, and the clinical safety and efficacy of this compound in human vaccines. The information and protocols provided in this guide offer a foundational resource for researchers to design and execute further studies on this promising immunomodulatory compound.

References

- 1. Differential requirements of MyD88 and TRIF pathways in TLR4-mediated immune responses in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8580280B2 - Adjuvant compositions - Google Patents [patents.google.com]

- 4. This compound | TargetMol [targetmol.com]

The Adjuvant Principle of Bay-R 1005: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-R 1005 is a synthetic glycolipid analogue (GLA) with demonstrated immunoenhancing properties, positioning it as a valuable adjuvant in vaccine formulations.[1][2][3] While specific mechanistic pathways and comprehensive quantitative data remain largely proprietary, this guide synthesizes available information from patents and scientific literature to provide a foundational understanding of its core principles. This compound is frequently utilized in combination with other adjuvants, suggesting a synergistic role in augmenting immune responses.[4][5] This document outlines its known characteristics, presents data from cited experiments in a structured format, details experimental methodologies where available, and proposes a putative mechanism of action based on the broader class of synthetic glycolipid adjuvants.

Core Concepts: this compound as a Synthetic Glycolipid Adjuvant

This compound is identified as a synthetic glycolipid analogue designed to modulate and enhance antibody synthesis. Glycolipid adjuvants represent a class of immunostimulants that can activate the innate immune system, leading to a more robust and durable adaptive immune response to a co-administered antigen. The rationale for using adjuvants like this compound is to increase the immunogenicity of modern vaccines, which often use highly purified or recombinant antigens that are inherently less provocative to the immune system than whole-pathogen vaccines.

The molecular formula of this compound is C44H87N3O8. It is chemically distinct from other Bayer compounds such as BAY X 1005, a 5-lipoxygenase-activating protein (FLAP) inhibitor, and from ebselen (SPI-1005), an anti-inflammatory agent.

Quantitative Data from Preclinical and Veterinary Studies

Detailed quantitative data for this compound's adjuvant effects are limited in publicly accessible literature. However, patent filings provide some insights into its efficacy, particularly when used in combination adjuvant systems.

Table 1: Adjuvant Formulations and Observed Outcomes

| Study Focus | Antigen(s) | Adjuvant Formulation(s) | Key Quantitative Findings/Observations | Source |

| Parainfluenza Virus 3 (PIV3) Vaccine in Mice | HN and F glycoproteins | 1. Alum + Bay-R 10052. Alum alone3. This compound alone | The Alum/Bay-R 1005 combination produced the "best" primary antibody responses to HN and F proteins. This combination generated "higher antibody levels" than single adjuvants as measured by haemagglutinin inhibition and virus neutralization assays. | |

| Influenza Vaccine in Mice | Commercially-available split flu vaccine | 1. This compound + Alum2. Alum alone3. This compound alone | The this compound/Alum combination adjuvant formulation "gave the best anti-HA antibody responses" against various influenza strains. | |

| Pertussis Vaccine in Guinea Pigs | Glutaraldehyde-inactivated pertussis toxoid | 1. Alum + Bay-R 10052. Alum alone | The combination of Alum and this compound resulted in the "highest" and a "synergistic" immune response, as determined by anti-PT and toxin neutralizing antibody titers. | |

| Bovine Viral Diarrhea Virus (BVDV) Vaccine in Calves | Killed virus BVDV-1/2 | QCDC (Quil A, Cholesterol, DDA, Carbopol) + this compound (1,000 µ g/dose ) | While specific titers are not provided, the study was designed to evaluate the adjuvant effect of the combination, including this compound, on the BVDV vaccine. |

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are not fully disclosed in the available literature. However, descriptions within patents allow for the reconstruction of high-level methodologies.

General Vaccine Preparation Methodology (Veterinary)

This protocol is based on the preparation of a BVDV vaccine for calves.

-

Component Dosing: The following components were used per 2 mL dose:

-

Quil-A: 100 µg

-

Cholesterol: 100 µg

-

DDA (Dimethyldioctadecylammonium): 50 µg

-

Carbopol: 0.075%

-

This compound: 1,000 µg

-

Antigen (BVDV): 5,500 Relative Potency Units (RU)

-

-

Homogenization: The composition was blended using a homogenizer. The order of addition was as stated above.

-

Administration: Calves were vaccinated subcutaneously with a single 2 mL dose on Day 0 and Day 21.

Murine Immunization Protocol for PIV3 and Influenza Antigens

This protocol is inferred from studies on parainfluenza and influenza viruses in mice.

-

Antigen and Adjuvant Formulation:

-

For PIV3: HN and F glycoproteins were first absorbed onto alum and then emulsified with this compound.

-

For Influenza: Commercially-available split flu vaccine was first emulsified with this compound (1 mg/mL) and then absorbed onto alum (3 mg/mL).

-

-

Control Groups:

-

Antigen absorbed onto alum alone.

-

Antigen emulsified with this compound alone.

-

Antigen mixed with PBS.

-

-

Administration: Groups of CD1 mice were immunized intraperitoneally (i.p.).

-

Analysis: Primary antibody responses were assessed using haemagglutinin inhibition and virus neutralization assays.

Proposed Mechanism of Action: A Framework for Synthetic Glycolipid Adjuvants

The precise signaling pathway activated by this compound has not been detailed in the reviewed scientific literature. However, based on its classification as a synthetic glycolipid analogue, its mechanism is likely to be similar to other well-characterized adjuvants in this class. Two primary pathways are proposed for synthetic glycolipid adjuvants.

Toll-Like Receptor 4 (TLR4) Agonism

Many synthetic glycolipid adjuvants function as agonists for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction, which typically occurs on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages, initiates a signaling cascade.

-

MyD88-Dependent Pathway: Leads to the rapid activation of NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

TRIF-Dependent Pathway: Results in the production of Type I interferons (IFN-α/β).

-

NLRP3 Inflammasome Activation: Some TLR4 agonists also lead to the activation of the NLRP3 inflammasome, which processes and releases mature IL-1β.

This cascade of events creates a pro-inflammatory environment at the injection site, enhances antigen uptake and presentation by APCs, and promotes the activation and differentiation of T and B lymphocytes, leading to a stronger and more tailored adaptive immune response.

References

Unraveling the In Vivo Immune Response to Bay-R 1005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The designation "Bay-R 1005" has been associated with two distinct investigational compounds, each with a unique impact on the in vivo immune response. This technical guide provides an in-depth overview of both BAY X 1005 , a potent leukotriene synthesis inhibitor with anti-inflammatory properties, and BAY R1005® , a synthetic glycolipid analogue developed as a vaccine adjuvant to enhance immune responses. This document delineates their respective mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Part 1: BAY X 1005 - A Selective Inhibitor of Leukotriene Synthesis for Anti-Inflammatory Therapy

BAY X 1005, also known as Veliflapon, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, BAY X 1005 effectively blocks the synthesis of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3][4] These lipid mediators are pivotal in orchestrating acute and chronic inflammatory responses by promoting neutrophil recruitment, increasing vascular permeability, and inducing bronchoconstriction. The inhibitory action of BAY X 1005 on leukotriene production makes it a compound of interest for treating inflammatory diseases.

Quantitative Data Summary

The efficacy of BAY X 1005 has been quantified in various in vitro and in vivo models. The following tables summarize key inhibitory concentrations (IC50) and effective doses (ED50).

Table 1: In Vitro Inhibition of Leukotriene Synthesis by BAY X 1005

| Cell Type | Species | Stimulant | Leukotriene Measured | IC50 (µM) |

| Polymorphonuclear Leukocytes (PMNLs) | Human | A23187 | LTB4 | 0.22 |

| Polymorphonuclear Leukocytes (PMNLs) | Rat | A23187 | LTB4 | 0.026 |

| Polymorphonuclear Leukocytes (PMNLs) | Mouse | A23187 | LTB4 | 0.039 |

| Peritoneal Macrophages | Mouse | Opsonized Zymosan | LTC4 | 0.021 |

| Whole Blood | Human | - | LTB4 | 17 |

Table 2: In Vivo Anti-Inflammatory Efficacy of BAY X 1005

| Animal Model | Species | Parameter Measured | Administration Route | ED50 |

| Arachidonic Acid-Induced Ear Edema | Mouse | Edema Formation | Oral | 48.7 mg/kg |

| Arachidonic Acid-Induced Ear Edema | Mouse | Myeloperoxidase (MPO) Activity | Oral | 7.9 mg/kg |

| Ex Vivo LTB4 Synthesis Inhibition | Rat | LTB4 in Whole Blood | Oral | 11.8 mg/kg |

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the evaluation and replication of findings.

1. Arachidonic Acid-Induced Mouse Ear Edema Model:

This model is a standard for assessing the in vivo activity of anti-inflammatory compounds, particularly those targeting the arachidonic acid cascade.

-

Animals: Male CD-1 or similar mouse strains are typically used.

-

Procedure:

-

A baseline measurement of ear thickness is taken using a digital micrometer.

-

BAY X 1005 or the vehicle control is administered orally at predetermined doses.

-

After a specified pre-treatment time (e.g., 1 hour), a solution of arachidonic acid (typically 0.5-2 mg in acetone) is topically applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle (acetone) alone.

-

Ear thickness is measured at various time points after arachidonic acid application, with the peak edematous response usually occurring between 40 and 60 minutes.

-

The percentage of edema inhibition is calculated by comparing the increase in ear thickness in the drug-treated group to the vehicle-treated control group.

-

-

Myeloperoxidase (MPO) Activity Assay: To quantify neutrophil infiltration, ear punch biopsies are taken at the end of the experiment. The tissue is homogenized, and MPO activity is determined spectrophotometrically. A reduction in MPO activity indicates decreased neutrophil accumulation.

2. Zymosan-Induced Air Pouch Model:

This model creates a localized inflammatory environment, allowing for the collection and analysis of inflammatory exudate and infiltrating cells.

-

Animals: Male rats or mice are used.

-

Procedure:

-

An air pouch is created on the dorsal side of the animal by subcutaneous injection of sterile air (e.g., 20 ml for rats). The pouch is maintained by a second air injection a few days later.

-

After approximately six days, a lining of fibroblasts and macrophages forms, resembling a synovial membrane.

-

Inflammation is induced by injecting a suspension of zymosan (a yeast cell wall component) into the air pouch.

-

BAY X 1005 or vehicle is administered, typically orally, prior to or concurrently with the zymosan challenge.

-

At a specified time point (e.g., 4-24 hours) after zymosan injection, the animal is euthanized, and the inflammatory exudate is collected from the pouch.

-

The volume of the exudate is measured, and the number and type of infiltrating cells (primarily neutrophils) are determined by cell counting and differential analysis.

-

The concentration of leukotrienes and other inflammatory mediators in the exudate can be quantified using techniques like ELISA or mass spectrometry.

-

Signaling Pathway and Experimental Workflow Visualization

Caption: Inhibition of the 5-Lipoxygenase Pathway by BAY X 1005.

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Part 2: BAY R1005® - A Synthetic Glycolipid Analogue Adjuvant for Enhanced Vaccine Efficacy

BAY R1005® is a synthetic glycolipid analogue with immunoenhancing properties, designed to be used as a vaccine adjuvant. Adjuvants are critical components of many modern vaccines, particularly those based on subunit or recombinant antigens, as they help to elicit a more robust and durable immune response. BAY R1005® has been shown to increase antibody production when co-administered with various antigens.

Quantitative Data Summary

The adjuvant effect of BAY R1005®, particularly in combination with a mineral salt adjuvant like alum, has been demonstrated in preclinical studies.

Table 3: Adjuvant Effect of BAY R1005® on Antibody Titers

| Antigen | Animal Model | Adjuvant Formulation | Resulting Antibody Titer |

| RSV-F Peptide | - | Alum + BAY R1005® | 128,000 |

| RV-EP27 Peptide | - | Alum + BAY R1005® | 64,000 |

| PIV3 HN and F Glycoproteins | Mice | Alum + BAY R1005® | Higher antibody levels than single adjuvants |

| Split Flu Vaccine | Mice | Alum + BAY R1005® | Best anti-HA antibody responses |

| Pertussis Toxoid | Guinea Pigs | Alum + BAY R1005® | Highest and synergistic immune response |

Note: The patent literature from which this data is derived does not always specify the exact units or the full experimental details for direct comparison.

Experimental Protocols

The following provides a general framework for utilizing an adjuvant like BAY R1005® in an in vivo immunization study.

1. Vaccine Formulation:

-

Antigen Preparation: The antigen of interest (e.g., recombinant protein, synthetic peptide) should be purified and sterile. The concentration should be optimized for immunization.

-

Adjuvant Preparation:

-

BAY R1005® is typically prepared as a stock solution (e.g., 1 mg/mL).

-

For combination adjuvants, BAY R1005® can be emulsified and then absorbed onto a mineral salt adjuvant like alum (e.g., 3 mg/mL). The order of mixing can be critical and may need optimization.

-

-

Final Formulation: The antigen is then combined with the adjuvant preparation under sterile conditions to achieve the desired final concentrations for injection.

2. Animal Immunization Protocol:

-

Animals: Common laboratory animals for immunization studies include mice (e.g., BALB/c or C57BL/6 strains) and guinea pigs.

-

Immunization Schedule:

-

Primary Immunization: Animals receive the initial injection of the antigen-adjuvant formulation. The route of administration can vary (e.g., subcutaneous, intramuscular, intraperitoneal) and should be chosen based on the study's objectives.

-

Booster Immunizations: One or more booster immunizations are typically given at specific intervals (e.g., 2-4 weeks apart) to enhance the immune response. The booster may contain the same antigen-adjuvant formulation or a different one (e.g., using an incomplete adjuvant for subsequent boosts if a complete adjuvant was used initially).

-

-

Blood Collection: Blood samples are collected at various time points, such as pre-immunization (for baseline) and at set intervals after each immunization, to monitor the antibody response.

-

Antibody Titer Determination: Serum is isolated from the blood, and antigen-specific antibody titers are determined using methods like Enzyme-Linked Immunosorbent Assay (ELISA). This involves coating plates with the antigen and then detecting the binding of antibodies from serially diluted serum samples.

Signaling Pathway and Experimental Workflow Visualization

The precise signaling pathways activated by many adjuvants, including glycolipid analogues, are complex and often involve multiple innate immune receptors and downstream signaling cascades. A simplified, conceptual diagram is presented below.

Caption: Adjuvant-mediated enhancement of the immune response.

Caption: Workflow for an in vivo immunization study using an adjuvant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. US8580280B2 - Adjuvant compositions - Google Patents [patents.google.com]

- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Bay-R 1005: A Technical Guide to Ramatroban (BAY u3405)

An examination of the chemical properties, pharmacological action, and experimental data of the dual thromboxane A2 and prostaglandin D2 receptor antagonist, Ramatroban.

Introduction

The designation "Bay-R 1005" presents a degree of ambiguity within publicly available chemical databases, with several CAS numbers and molecular identities associated with this name. However, a significant portion of scientific literature points towards "this compound" being closely related or synonymous with Ramatroban , also known by its developmental code BAY u3405 . This technical guide will focus on the well-characterized compound Ramatroban, a potent and selective dual antagonist of the thromboxane A2 (TP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).

This document provides a comprehensive overview of Ramatroban's chemical properties, mechanism of action, and key experimental findings, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ramatroban is a synthetic, small-molecule drug with a complex chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116649-85-5 | [1][2][3][4][5] |

| Molecular Formula | C21H21FN2O4S | |

| Molecular Weight | 416.47 g/mol | |

| IUPAC Name | 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-yl]propanoic acid | |

| Synonyms | BAY u3405, Baynas | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in Ethanol (30 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml) | |

| Purity | ≥98% | |

| Storage | Store at ambient temperature or between 2°C - 8°C |

Pharmacological Profile and Mechanism of Action

Ramatroban exhibits a dual antagonistic activity, targeting two key receptors involved in inflammatory and allergic responses: the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, CRTH2.

Thromboxane A2 (TP) Receptor Antagonism

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, Ramatroban inhibits these effects, suggesting its potential therapeutic utility in cardiovascular diseases.

Prostaglandin D2 (CRTH2) Receptor Antagonism

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released from mast cells. It exerts its effects through two receptors: the DP1 receptor and CRTH2. Ramatroban specifically antagonizes the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. This antagonism inhibits the recruitment and activation of these key inflammatory cells, making it a promising target for allergic diseases such as allergic rhinitis and asthma.

The dual mechanism of action of Ramatroban is visualized in the signaling pathway diagram below.

References

Navigating the Evidence: A Technical Examination of Bay-R 1005 and the Conflation with BAY X 1005

An in-depth analysis for researchers, scientists, and drug development professionals.

The compound designated Bay-R 1005 has been described as an immunoenhancing agent, yet a thorough review of the scientific literature reveals a significant and critical conflation with a distinct compound, BAY X 1005, a leukotriene synthesis inhibitor with anti-inflammatory properties. This guide aims to clarify this discrepancy, present the limited data available on the purported immunoenhancing agent, and provide a comprehensive overview of the well-documented anti-inflammatory compound to prevent further confusion within the research and development community.

This compound: An Immunoenhancing Agent with Limited Public Data

This compound is identified in some chemical and supplier databases as a synthetic glycolipid analogue with purported immunoenhancing properties, suggested to modulate antibody synthesis.[1][2][3] However, publicly accessible, peer-reviewed literature containing quantitative data on its immunoenhancing effects, detailed experimental protocols, or elucidated signaling pathways is scarce.

The CAS number for this compound is inconsistently reported, with both 294664-93-0 and 113467-48-4 appearing in different databases, adding to the ambiguity surrounding this compound.[3][4] Without robust scientific publications, a detailed technical guide on its immunoenhancing properties, including data tables and experimental workflows, cannot be responsibly constructed.

BAY X 1005: A Well-Characterized Anti-inflammatory Agent

In stark contrast, BAY X 1005 is extensively documented in the scientific literature as a potent and selective inhibitor of leukotriene synthesis. Its mechanism of action centers on the inhibition of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

BAY X 1005 exerts its anti-inflammatory effects by binding to FLAP, which prevents the translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear membrane, a critical step for its activation. This inhibition effectively blocks the synthesis of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of BAY X 1005 on leukotriene synthesis have been quantified across various species and experimental systems.

| Parameter | Species/System | IC50 / ED50 | Reference |

| LTB4 Synthesis Inhibition (IC50) | Human Polymorphonuclear Leukocytes (PMNL) | 0.22 µM | |

| LTB4 Synthesis Inhibition (IC50) | Rat PMNL | 0.026 µM | |

| LTB4 Synthesis Inhibition (IC50) | Mouse PMNL | 0.039 µM | |

| LTC4 Synthesis Inhibition (IC50) | Mouse Macrophages | 0.021 µM | |

| LTB4 Synthesis Inhibition in Whole Blood (IC50) | Human | 17 µM | |

| Edema Formation Inhibition (ED50) | Arachidonate-induced Mouse Ear Inflammation | 48.7 mg/kg | |

| Myeloperoxidase Activity Inhibition (ED50) | Arachidonate-induced Mouse Ear Inflammation | 7.9 mg/kg | |

| LTB4 Synthesis Inhibition ex vivo (ED50) | Rat Whole Blood | 11.8 mg/kg p.o. |

Experimental Protocols

Detailed methodologies for assessing the anti-inflammatory effects of BAY X 1005 are described in the literature. Below are summaries of key experimental protocols.

1. Leukotriene Synthesis Inhibition in Isolated Polymorphonuclear Leukocytes (PMNL)

-

Objective: To determine the in vitro potency of BAY X 1005 in inhibiting LTB4 synthesis.

-

Methodology:

-

Isolate PMNL from human, rat, or mouse blood.

-

Pre-incubate the isolated PMNL with varying concentrations of BAY X 1005.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

-

Terminate the reaction and extract the leukotrienes from the supernatant.

-

Quantify the levels of LTB4 using methods such as Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).

-

Calculate the IC50 value, which is the concentration of BAY X 1005 required to inhibit LTB4 synthesis by 50%.

-

2. Arachidonate-Induced Mouse Ear Inflammation Test

-

Objective: To evaluate the in vivo anti-inflammatory activity of BAY X 1005.

-

Methodology:

-

Administer BAY X 1005 orally to mice at various doses.

-

After a specified period, topically apply arachidonic acid to the mouse ear to induce an inflammatory response.

-

Measure the thickness of the ear at different time points to quantify edema formation.

-

At the end of the experiment, collect the ear tissue.

-

Homogenize the tissue and measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

-

Calculate the ED50 value, the dose of BAY X 1005 that causes a 50% reduction in edema or MPO activity.

-

Conclusion

The available scientific evidence overwhelmingly points to BAY X 1005 as a well-characterized anti-inflammatory agent, with a clear mechanism of action and a substantial body of in vitro and in vivo data. In contrast, the designation "this compound" as an immunoenhancing agent is poorly substantiated in the public domain, suffering from a lack of published data and conflicting identifiers.

For researchers and drug development professionals, it is imperative to distinguish between these two entities. Future investigations into purported immunoenhancing glycolipid analogues should be approached with caution, ensuring precise chemical identification and rigorous experimental validation to avoid perpetuating the current confusion. The data and protocols associated with BAY X 1005, however, provide a solid foundation for research into anti-inflammatory therapeutics targeting the leukotriene pathway.

References

Bay-R 1005: A Technical Guide to its Role in Enhancing Humoral Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-R 1005 is a synthetic glycolipid analogue that has demonstrated significant potential as a vaccine adjuvant, specifically in the enhancement of humoral immune responses.[1] Its immunoenhancing properties are attributed to its ability to modulate antibody synthesis, leading to increased and antigen-specific antibody production.[1] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the function of this compound in humoral immunity.

Core Mechanism of Action

As a synthetic glycolipid, this compound is thought to exert its adjuvant effect through one or both of two primary pathways: direct B cell activation and activation of antigen-presenting cells (APCs), potentially involving Natural Killer T (NKT) cells.

Direct B Cell Mitogenicity: Certain N-acylated-D-glucosamine derivatives, which are structurally related to this compound, have been shown to be mitogenic for B cells.[1] This suggests that this compound may directly interact with receptors on the surface of B lymphocytes, triggering intracellular signaling cascades that lead to proliferation and enhanced antibody production.

Activation of Antigen-Presenting Cells (APCs): Glycolipid antigens can be presented by CD1d molecules on APCs to activate NKT cells.[2][3] Activated NKT cells, in turn, provide help to B cells and enhance the maturation and function of dendritic cells (DCs). This leads to a more robust activation of T helper cells, which are crucial for driving high-affinity, class-switched antibody responses from B cells. This compound may also enhance the uptake and presentation of co-administered antigens by APCs.

Quantitative Data on Humoral Immune Response

The use of this compound as an adjuvant has been shown to significantly increase antibody titers in preclinical studies. The following tables summarize the available quantitative data.

| Vaccine | Adjuvant | Animal Model | Primary Antibody Response | Functional Antibody Response (Titer) | Reference |

| Parainfluenza virus 3 (PIV3) HN and F glycoproteins | Alum/Bay-R 1005 | CD1 Mice | Best with Alum/Bay-R 1005 combination | Higher than single adjuvants (Hemagglutination inhibition and Virus neutralization) | |

| Split flu vaccine | Alum/Bay-R 1005 | Mice | Best anti-HA antibody responses | Not specified |

| Vaccine | Adjuvant | Animal Model | Peak Antibody Titer | Time to Peak Titer | Reference |

| Inactivated Neospora vaccine | Bay R1005 | Cattle | 40,960 | 28 days after booster |

Signaling Pathways

The proposed signaling pathways for this compound's role in humoral immunity are depicted below. These diagrams illustrate both the direct B cell activation pathway and the APC-mediated NKT cell activation pathway.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the role of this compound in humoral immunity are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is designed to quantify antigen-specific antibody titers in serum from immunized animals.

Materials:

-

96-well ELISA plates

-

Antigen of interest

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

-

Serum samples from immunized and control animals

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat ELISA plates with the antigen (1-10 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash plates 3 times with Wash Buffer.

-

Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash plates 3 times with Wash Buffer.

-

Sample Incubation: Add serial dilutions of serum samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash plates 5 times with Wash Buffer.

-

Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Washing: Wash plates 5 times with Wash Buffer.

-

Development: Add TMB substrate and incubate in the dark until color develops.

-

Stopping Reaction: Stop the reaction by adding Stop Solution.

-

Reading: Read the absorbance at 450 nm using a plate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cutoff.

Flow Cytometry for B Cell Proliferation Analysis

This protocol outlines the steps to assess B cell proliferation in response to this compound stimulation using a dye dilution assay.

Materials:

-

Isolated B lymphocytes from spleen or peripheral blood

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

This compound

-

B cell culture medium

-

Flow cytometry antibodies (e.g., anti-CD19, anti-B220)

-

Flow cytometer

Procedure:

-

Cell Staining: Label isolated B cells with the proliferation dye according to the manufacturer's instructions.

-

Cell Culture: Culture the labeled B cells in the presence or absence of this compound (and a positive control mitogen, e.g., LPS) for 3-5 days.

-

Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against B cell surface markers (e.g., CD19, B220).

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the B cell population and analyze the proliferation dye fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Conclusion

This compound is a promising synthetic glycolipid adjuvant that enhances humoral immunity, likely through a combination of direct B cell stimulation and activation of the innate immune system via APCs and NKT cells. The quantitative data from preclinical studies demonstrates its efficacy in increasing antigen-specific antibody titers. The provided experimental protocols offer a framework for further investigation into its mechanism of action and for the evaluation of its potential in novel vaccine formulations. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to optimize its use in next-generation vaccines.

References

In-Depth Technical Guide: The Immunoenhancing Glycolipid Analogue Bay-R 1005 and its Role in B-Cell Activation Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific molecule designated "Bay-R 1005" is limited. This guide is based on the functional description of this compound as a synthetic glycolipid analogue with immunoenhancing properties designed to modulate antibody synthesis. The mechanisms, data, and protocols described herein are based on established principles of B-cell immunology and the known effects of immunoenhancing glycolipids, and should be considered illustrative for a compound with such properties.

Introduction

B-lymphocytes are central to the adaptive immune response, primarily through the production of antibodies that neutralize pathogens. The activation, proliferation, and differentiation of B-cells are tightly regulated processes, initiated by the binding of an antigen to the B-cell receptor (BCR). This initial signal is often insufficient and requires a second, co-stimulatory signal, which can be T-cell dependent (via CD40-CD40L interaction) or T-cell independent. T-cell independent signals can be delivered by microbial products, such as lipopolysaccharides, which engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).

Synthetic glycolipid analogues, such as the described this compound, represent a class of molecules with the potential to act as potent immunomodulators. By mimicking microbial components, they can serve as adjuvants, enhancing the immune response to antigens. This guide explores the putative mechanism of action of an immunoenhancing glycolipid analogue like this compound on B-cell activation pathways, providing a framework for its investigation and application in research and drug development.

Putative Mechanism of Action of this compound

Glycolipid analogues often function as ligands for TLRs, particularly TLR4, which recognizes the lipid A component of lipopolysaccharide. The proposed mechanism for this compound is its action as a TLR4 agonist, providing a potent T-cell independent co-stimulatory signal to B-cells.

Upon binding to TLR4 on the B-cell surface, this compound is hypothesized to initiate a downstream signaling cascade that complements the signal from the BCR. This leads to a more robust activation of the B-cell, resulting in enhanced proliferation, differentiation into plasma cells, and ultimately, increased antibody synthesis.

B-Cell Activation Signaling Pathways Modulated by this compound

B-cell activation is a complex process involving multiple, intersecting signaling pathways. The primary signal is initiated by antigen binding to the BCR, leading to the activation of Src-family kinases (Lyn, Fyn, Blk), Syk, and Btk. This results in the formation of a "signalosome" that activates downstream pathways, including the PLCγ2, PI3K/Akt, and MAPK pathways.

This compound, acting through TLR4, is proposed to activate a parallel signaling cascade that synergizes with the BCR signal. TLR4 activation recruits adaptor proteins such as MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and IRF3. The activation of NF-κB is a key convergence point for both BCR and TLR4 signaling, leading to the transcription of genes essential for B-cell survival, proliferation, and differentiation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the effect of this compound on B-cell activation.

Table 1: Effect of this compound on B-Cell Proliferation

| Treatment | Concentration (µg/mL) | Proliferation Index (CFSE Assay) | % Proliferating Cells |

|---|---|---|---|

| Unstimulated Control | 0 | 1.0 ± 0.1 | 5 ± 1% |

| Anti-IgM | 10 | 2.5 ± 0.3 | 45 ± 5% |

| This compound | 1 | 1.2 ± 0.1 | 8 ± 2% |

| This compound | 10 | 1.8 ± 0.2 | 25 ± 4% |

| Anti-IgM + this compound | 10 + 1 | 3.8 ± 0.4 | 75 ± 6% |

| Anti-IgM + this compound | 10 + 10 | 4.5 ± 0.5 | 88 ± 5% |

Table 2: Effect of this compound on Immunoglobulin Production

| Treatment | Concentration (µg/mL) | IgM (ng/mL) | IgG (ng/mL) |

|---|---|---|---|

| Unstimulated Control | 0 | 50 ± 10 | < 10 |

| Anti-IgM + IL-4 | 10 + 0.01 | 250 ± 30 | 150 ± 20 |

| This compound | 10 | 150 ± 20 | < 10 |

| Anti-IgM + IL-4 + this compound | 10 + 0.01 + 1 | 800 ± 70 | 500 ± 50 |

| Anti-IgM + IL-4 + this compound | 10 + 0.01 + 10 | 1200 ± 110 | 850 ± 90 |

Table 3: Effect of this compound on B-Cell Surface Marker Expression

| Treatment | Concentration (µg/mL) | % CD69+ Cells | % CD86+ Cells | % MHC-II+ Cells |

|---|---|---|---|---|

| Unstimulated Control | 0 | 3 ± 1% | 10 ± 2% | 30 ± 5% |

| Anti-IgM | 10 | 40 ± 5% | 50 ± 6% | 70 ± 8% |

| This compound | 10 | 15 ± 3% | 25 ± 4% | 45 ± 6% |

| Anti-IgM + this compound | 10 + 10 | 75 ± 8% | 85 ± 7% | 95 ± 5% |

Detailed Experimental Protocols

B-Cell Proliferation Assay (CFSE Dilution)

Objective: To quantify the proliferation of B-cells in response to this compound.

Materials:

-

Isolated primary B-cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-IgM antibody

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate B-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Resuspend B-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete medium.

-

Plate 100 µL of cell suspension per well in a 96-well plate.

-

Add 100 µL of medium containing the appropriate stimuli (Anti-IgM, this compound, or combination) at 2x the final concentration.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Analyze the cells by flow cytometry, gating on the B-cell population.

-

Determine the proliferation index and percentage of proliferating cells based on the dilution of the CFSE signal.

Immunoglobulin Quantification (ELISA)

Objective: To measure the amount of IgM and IgG secreted by B-cells following stimulation.

Materials:

-

Supernatants from B-cell cultures

-

ELISA plates coated with anti-IgM or anti-IgG capture antibodies

-

HRP-conjugated anti-IgM or anti-IgG detection antibodies

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (PBS with 1% BSA)

-

Standard IgM and IgG

-

Plate reader

Procedure:

-

Coat a 96-well ELISA plate with capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the concentration of IgM and IgG in the samples by comparing to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on B-cell activation.

Conclusion

The synthetic glycolipid analogue this compound, by its nature as an immunoenhancing agent, holds the potential to significantly modulate B-cell activation and antibody synthesis. The proposed mechanism of action through TLR4 agonism provides a strong rationale for its observed effects. The experimental framework provided in this guide offers a comprehensive approach to characterizing the immunological activity of this compound and similar compounds. Further investigation into the precise molecular interactions and downstream signaling events will be crucial for the development of this and other novel immunomodulatory agents for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.

Methodological & Application

Application Notes and Protocols for BAY X 1005 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY X 1005 is a potent and selective inhibitor of leukotriene synthesis. It acts by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. By inhibiting FLAP, BAY X 1005 effectively blocks the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These lipid mediators are critically involved in the pathophysiology of various inflammatory diseases, including asthma and allergic reactions. The experimental data presented herein summarizes the in vitro and in vivo efficacy of BAY X 1005 in murine models, providing essential information for its application in preclinical research.

Data Presentation

The following tables summarize the quantitative data on the efficacy of BAY X 1005 in inhibiting leukotriene synthesis and reducing inflammation in mouse models.

Table 1: In Vitro Efficacy of BAY X 1005 in Mouse Cells

| Cell Type | Parameter | IC50 Value | Reference |

| Mouse Macrophages | LTC4 Synthesis | 0.021 µM | [1] |

| Isolated Mouse PMNL | LTB4 Synthesis | 0.039 µM | [1] |

PMNL: Polymorphonuclear Leukocytes

Table 2: In Vivo Efficacy of BAY X 1005 in the Arachidonic Acid-Induced Mouse Ear Inflammation Model

| Administration Route | Parameter | ED50 Value | Reference |

| Oral | Edema Formation | 48.7 mg/kg | [1][2] |

| Oral | Myeloperoxidase Activity | 7.9 mg/kg | [2] |

| Topical | Edema Formation | 18 µ g/ear | |

| Topical | Myeloperoxidase Activity | 3 µ g/ear |

Signaling Pathway

The following diagram illustrates the mechanism of action of BAY X 1005 within the 5-lipoxygenase signaling pathway.

Experimental Protocols

Arachidonic Acid-Induced Mouse Ear Edema Model

This protocol describes the induction of acute inflammation in the mouse ear using arachidonic acid and its inhibition by BAY X 1005. This model is useful for evaluating the in vivo efficacy of 5-lipoxygenase inhibitors.

Materials:

-

Male or female mice (e.g., CD-1 or BALB/c), 6-8 weeks old

-

BAY X 1005

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water)

-

Arachidonic acid (AA) solution (e.g., 2% w/v in acetone)

-

Anesthesia (e.g., isoflurane)

-

Micrometer caliper

-

Punch biopsy tool (4 mm)

-

Myeloperoxidase (MPO) assay kit

-

Phosphate-buffered saline (PBS)

-

Homogenizer

Experimental Workflow Diagram:

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.

-

Drug Administration:

-

Prepare a suspension of BAY X 1005 in the chosen vehicle (e.g., 0.5% CMC).

-

Administer BAY X 1005 or vehicle to the respective groups of mice via oral gavage. A typical volume is 10 mL/kg. The timing of administration should be determined based on the pharmacokinetic profile of the compound (e.g., 1 hour before induction of inflammation).

-

-

Induction of Inflammation:

-

Anesthetize the mice lightly with isoflurane.

-

Apply a fixed volume (e.g., 20 µL) of the arachidonic acid solution to both the inner and outer surfaces of one ear. Apply the vehicle (acetone) to the contralateral ear as a control.

-

-

Measurement of Edema:

-

At a specified time point after AA application (e.g., 1 hour), measure the thickness of both ears using a micrometer caliper.

-

The degree of edema is calculated as the difference in thickness between the AA-treated ear and the vehicle-treated ear.

-

-

Myeloperoxidase (MPO) Assay (Quantification of Neutrophil Infiltration):

-

Immediately after measuring ear thickness, euthanize the mice.

-

Collect a 4 mm punch biopsy from the central part of both ears.

-

Homogenize the tissue samples in PBS.

-

Determine the MPO activity in the tissue homogenates using a commercially available MPO assay kit, following the manufacturer's instructions. MPO activity is an indicator of neutrophil infiltration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema and MPO activity for the BAY X 1005-treated groups compared to the vehicle-treated group.

-

Determine the ED50 value using appropriate statistical software.

-

Conclusion

BAY X 1005 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in inflammatory processes. The provided data and protocols offer a foundation for designing and executing in vivo studies to further explore the therapeutic potential of this compound in murine models of inflammation. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Formulation of Bay-R 1005 as an Adjuvant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and application of Bay-R 1005, a synthetic glycolipid analogue (GLA) that acts as a potent Toll-like receptor 4 (TLR4) agonist, thereby enhancing immune responses to co-administered antigens.

Introduction to this compound

This compound is a synthetic immunoenhancing agent designed to modulate antibody synthesis. As a glycolipid analogue, it is recognized by the innate immune system, leading to the activation of antigen-presenting cells (APCs) and the subsequent enhancement of adaptive immune responses. Its mechanism of action is primarily mediated through the activation of the TLR4 signaling pathway.

Mechanism of Action: TLR4 Signaling Pathway

This compound, as a TLR4 agonist, initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to a robust and durable immune response. This pathway involves both MyD88-dependent and TRIF-dependent signaling, culminating in the activation of transcription factors such as NF-κB and IRF3.

TLR4 Signaling Pathway Activated by this compound.

Quantitative Data on Adjuvant Activity

While specific quantitative data for this compound is limited in publicly available literature, data from studies on a closely related synthetic glycolipid TLR4 agonist, Glucopyranosyl Lipid A (GLA), can provide insights into the expected adjuvant activity. The following tables summarize data from preclinical studies with GLA, which is expected to have a similar immunological profile to this compound.

Disclaimer: The following data is from studies using Glucopyranosyl Lipid A (GLA), a similar synthetic TLR4 agonist, and is presented as a representative example of the potential adjuvant effects of this compound.

Table 1: In Vivo Cytokine and Chemokine Gene Upregulation in Mouse Muscle 6 Hours Post-Injection

| Gene | Fold Upregulation (GLA vs. PBS) | Fold Upregulation (GLA-SE* vs. PBS) |

| Chemokines | ||

| Ccl2 | 18 | 45 |

| Ccl3 | 12 | 25 |

| Ccl5 | 25 | 70 |

| Cxcl9 | 116 | 250 |

| Cxcl10 | 227 | 500 |

| Cytokines | ||

| Il6 | 30 | 80 |

| Tnf | 15 | 40 |

| Interferon-related | ||

| Ifit1 | 40 | 120 |

| Oasl1 | 25 | 75 |

*GLA-SE: GLA in a stable oil-in-water emulsion.

Table 2: Antigen-Specific Antibody Titers in Mice Immunized with a Recombinant Antigen (ID93) with or without GLA-SE Adjuvant

| Adjuvant | Mean IgG Titer (log10) |

| None (Antigen only) | 3.5 |

| GLA-SE | 5.5 |

Table 3: In Vitro Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with GLA

| Cytokine | Concentration (pg/mL) |

| TNF-α | 1500 |

| IL-6 | 3000 |

| IL-1β | 200 |

| IFN-γ | 100 |

Experimental Protocols

Protocol 1: Formulation of this compound in a Stable Oil-in-Water Emulsion (SE)

This protocol describes the preparation of a stable oil-in-water emulsion containing this compound, suitable for preclinical immunization studies. This formulation is analogous to the GLA-SE formulation used in numerous studies.

Materials:

-

This compound powder

-

Squalene oil

-

Glycerol

-

Polysorbate 80 (Tween 80)

-

Ammonium phosphate buffer (pH 5.1)

-

Water for injection (WFI)

Procedure:

-

Preparation of the Oil Phase:

-

In a sterile, depyrogenated glass vial, dissolve the desired amount of this compound powder in squalene oil. Gently warm and vortex until fully dissolved. For example, to prepare a 1 mg/mL stock, dissolve 1 mg of this compound in 1 mL of squalene.

-

-

Preparation of the Aqueous Phase:

-

In a separate sterile container, prepare the aqueous phase by mixing glycerol, Polysorbate 80, and ammonium phosphate buffer in WFI. A typical composition is 2.5% (v/v) glycerol and 0.2% (v/v) Polysorbate 80 in buffer.

-

-

Emulsification:

-

Add the oil phase to the aqueous phase at a ratio of 1:9 (oil:aqueous).

-

Homogenize the mixture using a high-shear homogenizer (e.g., a microfluidizer) until a stable, uniform emulsion with a particle size of approximately 100-150 nm is achieved.

-

The final concentration of this compound in the emulsion can be adjusted by varying the initial concentration in the oil phase.

-

-

Sterile Filtration:

-

Sterile-filter the final emulsion through a 0.22 µm filter.

-

-

Antigen Admixture:

-

The desired antigen can be admixed with the this compound-SE formulation immediately prior to injection.

-

Protocol 2: Formulation of this compound with Alum

This compound can be used in combination with aluminum hydroxide (Alum) to potentially enhance Th2-type immune responses. A patent has indicated that a this compound/alum combination provided superior antibody responses to an influenza vaccine.

Materials:

-

This compound-SE formulation (from Protocol 1)

-

Aluminum hydroxide adjuvant (e.g., Alhydrogel®)

-

Antigen solution

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dilute the antigen to the desired concentration in PBS.

-

Add the this compound-SE formulation to the diluted antigen and mix gently.

-

Add the aluminum hydroxide adjuvant to the antigen/Bay-R 1005-SE mixture. The final concentration of alum is typically between 200-500 µg per dose.

-

Gently mix the final formulation by inversion. Do not vortex, as this can damage the alum gel structure.

-

The formulation is now ready for injection.

Protocol 3: In Vivo Immunization and Evaluation of Immune Responses in Mice

This protocol outlines a general procedure for immunizing mice with a this compound-adjuvanted vaccine and subsequently evaluating the humoral and cellular immune responses.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Antigen of interest

-

This compound adjuvant formulation (from Protocol 1 or 2)

-

Sterile syringes and needles

-

Materials for blood collection (e.g., micro-hematocrit tubes)

-

ELISA reagents for antibody titer determination

-

Cell culture reagents and flow cytometry antibodies for cellular immune response analysis

Experimental Workflow:

Experimental Workflow for Immunization and Immune Response Analysis.

Procedure:

-

Immunization:

-

Administer a 50-100 µL dose of the formulated vaccine via the desired route (e.g., intramuscular or subcutaneous).

-

A typical prime-boost regimen involves a primary immunization on Day 0 followed by a booster immunization on Day 14 or 21.

-

-

Sample Collection:

-

Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., pre-immunization and 1-2 weeks after the final boost).

-

At the end of the experiment, euthanize the mice and harvest spleens for cellular immune response analysis.

-

-

Antibody Titer Measurement (ELISA):

-

Coat ELISA plates with the antigen of interest.

-

Serially dilute the collected sera and add to the plates.

-

Detect bound antibodies using HRP-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a/c.

-

The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

-

-

Cellular Immune Response Analysis (ELISpot or Intracellular Cytokine Staining):

-

Prepare single-cell suspensions from the harvested spleens.

-

Restimulate the splenocytes in vitro with the antigen of interest.

-

Use ELISpot kits or intracellular cytokine staining followed by flow cytometry to quantify the number of antigen-specific, cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4 for Th2).

-

Conclusion

This compound is a promising adjuvant for enhancing vaccine-induced immune responses. The protocols provided here offer a starting point for researchers to formulate and evaluate this compound with their antigens of interest. The representative data from the similar TLR4 agonist, GLA, suggests that this compound has the potential to significantly augment both humoral and cellular immunity. Further optimization of the formulation and immunization schedule may be required for specific applications.

Application Notes and Protocols for Monoclonal Antibody Production: Understanding the Role of Bay-R 1005

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the role of Bay-R 1005 in the context of monoclonal antibody (mAb) production. Current scientific literature identifies this compound as a synthetic glycolipid analogue with immunoenhancing properties, primarily utilized as a vaccine adjuvant. Its function is to modulate and enhance the immune response to an antigen within an in vivo setting, leading to increased antibody synthesis.

It is critical to note that this compound's established application is as an adjuvant for immunization protocols. There is currently no scientific evidence to support its use as a direct supplement in in vitro cell culture systems, such as hybridoma or Chinese Hamster Ovary (CHO) cells, for the purpose of increasing monoclonal antibody yield. This document will therefore detail the use of this compound in its validated role and provide standard protocols for the subsequent steps of monoclonal antibody production using hybridoma and CHO cell technologies.

Part 1: this compound as an In Vivo Adjuvant

This compound is designed to be co-administered with an antigen during the immunization of an animal (typically a mouse) to elicit a robust B-cell response, which is a prerequisite for generating antibody-producing hybridomas.

Mechanism of Action

As a synthetic glycolipid analogue, this compound is believed to enhance the immune response through the stimulation of immune cells. While the precise signaling pathway is not fully elucidated in the provided search results, adjuvants generally work by creating an "antigen depot" at the injection site for slow antigen release and by activating innate immune cells, which in turn leads to a stronger and more sustained activation of B-lymphocytes and T-lymphocytes. This enhanced activation results in a greater number of antigen-specific B-cells that can be harvested for hybridoma fusion. The increase in antibody synthesis induced by this compound is antigen-specific and not a result of polyclonal stimulation[1].

Key Properties of this compound

| Property | Description | Reference |

| Compound Type | Synthetic Glycolipid Analogue (GLA) | [2] |

| Primary Function | Immunoenhancing Adjuvant | [2] |

| Application | In vivo immunization to modulate antibody synthesis | [1][2] |

| Observed Effect | Increased production of antigen-specific antibodies |

Part 2: Experimental Protocols

The following protocols describe the standard workflows for monoclonal antibody production. This compound would be used in Protocol 1, during the immunization step.

Protocol 1: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of monoclonal antibodies starting from the immunization of a mouse.

1. Immunization:

- Prepare the antigen solution at a concentration of 50-100 µg per mouse.

- Emulsify the antigen solution with an equal volume of an appropriate adjuvant, such as this compound, following the manufacturer's guidelines for formulation. Preclinical trials have used this compound in combination with other adjuvants.

- Inject the antigen-adjuvant emulsion intraperitoneally (IP) or subcutaneously (SC) into a mouse (e.g., BALB/c strain).

- Administer booster injections every 2-3 weeks for a total of 2-3 boosts, using the same antigen-adjuvant preparation.

- Three days before cell fusion, administer a final intravenous (IV) or IP boost of the antigen in a sterile saline solution, without the adjuvant.

2. Cell Fusion:

- Euthanize the immunized mouse and aseptically harvest the spleen.

- Prepare a single-cell suspension of splenocytes.

- Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) at a ratio of 5:1 using polyethylene glycol (PEG) as the fusing agent.

3. Selection of Hybridomas:

- Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selective medium. Aminopterin blocks the de novo nucleotide synthesis pathway, making unfused myeloma cells unable to survive. Unfused splenocytes have a limited lifespan.

- Plate the cells into 96-well plates and incubate at 37°C in a 5% CO₂ incubator.

- Replenish the HAT medium every 3-4 days. Hybridoma colonies should become visible within 10-14 days.

4. Screening and Cloning:

- Screen the supernatants from wells with growing hybridomas for the presence of the desired antibody using an enzyme-linked immunosorbent assay (ELISA).

- Select positive clones and expand them.

- Perform limiting dilution cloning to isolate a single clone that produces the monoclonal antibody of interest.

- Re-screen the subclones to ensure monoclonality and stable antibody production.

5. Antibody Production and Purification:

- Expand the selected hybridoma clone in larger culture vessels (e.g., T-flasks, roller bottles, or bioreactors).

- Collect the culture supernatant containing the secreted monoclonal antibody.

- Purify the antibody from the supernatant using affinity chromatography (e.g., Protein A or Protein G).

Protocol 2: Recombinant Monoclonal Antibody Production in CHO Cells

This protocol describes the general workflow for producing monoclonal antibodies in a stable CHO cell line.

1. Gene Synthesis and Vector Construction:

- Synthesize the DNA sequences encoding the heavy and light chains of the desired monoclonal antibody. Codon-optimize the sequences for expression in Cricetulus griseus (Chinese hamster).

- Clone the heavy and light chain genes into a mammalian expression vector suitable for CHO cells.

2. Transfection and Cell Line Development:

- Culture CHO cells (e.g., CHO-K1, CHO-S, DG44) in an appropriate growth medium.

- Transfect the CHO cells with the expression vector using methods like electroporation or lipid-based transfection.

- Select for stably transfected cells by adding a selection agent (e.g., methotrexate or G418) to the culture medium.

- Isolate single clones using methods like limiting dilution or fluorescence-activated cell sorting (FACS).

3. Screening and Selection of High-Producing Clones:

- Screen the clones for antibody productivity using ELISA or a similar high-throughput method.

- Select the top-producing clones for further evaluation in small-scale suspension cultures (e.g., shake flasks).

- Analyze critical quality attributes (CQAs) of the produced antibody, such as glycosylation and charge variants.

4. Process Development and Scale-Up:

- Optimize the cell culture process parameters (e.g., medium composition, feeding strategy, temperature, pH, dissolved oxygen) in bench-scale bioreactors to maximize antibody titer and maintain quality.

- Scale up the production process to larger bioreactors for manufacturing.

5. Downstream Processing (Purification):

- Harvest the cell culture fluid containing the secreted antibody.

- Clarify the harvest to remove cells and debris.

- Purify the antibody using a multi-step chromatography process, typically including Protein A affinity chromatography followed by ion exchange and/or hydrophobic interaction chromatography.

- Include viral inactivation and removal steps.

- Formulate the purified antibody into a stable buffer.

Visualizations

Caption: Workflow for monoclonal antibody production using hybridoma technology.

Caption: Simplified signaling pathway of adjuvant-enhanced B-cell activation.

References

Application Notes and Protocols for Bay-R 1005 Cell Stimulation

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identification: Initial research indicates a potential ambiguity in the compound name. "Bay R-1005" is identified as a synthetic glycolipid analogue with immunoenhancing properties used as a vaccine adjuvant.[1][2][3] A similarly named compound, "BAY X 1005," is a selective 5-lipoxygenase inhibitor involved in the leukotriene synthesis pathway.[4][5] This document will primarily focus on the immunomodulatory applications of Bay R-1005 . A brief section will be dedicated to BAY X 1005 to provide clarity and for informational purposes, in case of a naming confusion.

Part 1: Bay R-1005 - Synthetic Glycolipid Analogue

Bay R-1005 is a synthetic glycolipid analogue with immunoenhancing properties, designed to modulate antibody synthesis. It has been utilized as an adjuvant in vaccine formulations to boost immune responses. Its mechanism is thought to involve providing a second signal for B-cell activation following an antigenic stimulus.

Quantitative Data Summary

| Compound | Chemical Name/Type | Primary Function | Relevant In Vitro Assay | Key Findings |

| Bay R-1005 | [N-(2-deoxy-2-L-leucylamino-β-D-glucopyranosyl)-N-octadecyl-dodecanoylamine hydroacetate] / Glycolipid Analogue | Immunoenhancing adjuvant | PBMC stimulation with antigen | Potentiates humoral immune responses, leading to high antibody titers. |

| BAY X 1005 | (R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid | 5-Lipoxygenase Inhibitor | Leukotriene synthesis inhibition in neutrophils | Potently inhibits LTB4 and LTC4 synthesis. |

Experimental Protocol: In Vitro Immunogenicity Assay using Bay R-1005

This protocol describes a method to evaluate the immunomodulatory effects of Bay R-1005 on human peripheral blood mononuclear cells (PBMCs) in response to a specific antigen. The readouts include cell proliferation and cytokine production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Bay R-1005

-

Antigen of interest (e.g., viral protein, peptide pool)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Cell Proliferation Dye (e.g., CFSE or similar)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)

-

Brefeldin A (for intracellular cytokine staining)

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-4)

-

ELISA kits for cytokine quantification (e.g., IFN-γ, IL-4)

-

96-well U-bottom cell culture plates

Procedure:

-

PBMC Preparation and Staining:

-

Thaw cryopreserved human PBMCs and wash with complete RPMI-1640 medium.

-

Assess cell viability using a suitable method (e.g., trypan blue exclusion).

-

For proliferation analysis, label PBMCs with a cell proliferation dye according to the manufacturer's protocol.

-

Resuspend PBMCs at a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

-

Cell Seeding and Stimulation:

-

Seed 100 µL of the PBMC suspension (2 x 10^5 cells) into the wells of a 96-well U-bottom plate.

-

Prepare stimulation solutions at 2x the final concentration in complete RPMI-1640 medium. This includes:

-

Antigen alone

-

Antigen + Bay R-1005 (at various concentrations)

-

Bay R-1005 alone

-

Medium alone (Negative Control)

-

PHA or anti-CD3/CD28 beads (Positive Control)

-

-

Add 100 µL of the appropriate 2x stimulation solution to the wells containing PBMCs.

-

Culture the plates in a humidified incubator at 37°C with 5% CO2 for 5-7 days for proliferation assays or 24-72 hours for cytokine analysis.

-

-

Assay Readouts:

-

Cell Proliferation (Flow Cytometry):

-

After 5-7 days, harvest the cells from the plates.

-

Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.

-